5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
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Overview
Description
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound with the CAS Number: 1600957-59-2 . It has a molecular weight of 269.05 . The IUPAC name for this compound is 5-bromo-1-oxo-1H-isochromene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is 1S/C10H5BrO4/c11-7-3-1-2-5-6 (7)4-8 (9 (12)13)15-10 (5)14/h1-4H, (H,12,13) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid and related compounds have been a focal point in organic synthesis due to their potential as building blocks for various chemical transformations. Research has demonstrated the synthesis of 2-aryl acetophenones through hydrobromination and oxy-isomerization, highlighting the reactivity of brominated aryl ketones and their derivatives in chemical synthesis. The formation of 1H-Isochromene, detected by NMR, suggests a pathway for cyclization contrasting with reactions under basic conditions, which favor a different process (Kuan & Hou, 2021).
Biological and Medicinal Applications The structural flexibility of 5-bromo-1-oxo-1H-isochromene-3-carboxylic acid derivatives also enables their use in biological and medicinal chemistry. For instance, the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties has been explored for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds have shown significant inhibitory activity, suggesting their potential as pharmacological agents (Boztaş et al., 2015).
Catalytic Applications and Materials Science Research into catalytic applications and materials science has also been enriched by compounds related to 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid. For example, Rh(III)-catalyzed decarboxylative coupling has been employed to achieve high regioselectivity in the synthesis of substituted pyridines, using carboxylic acids as traceless activators. This demonstrates the utility of brominated compounds in facilitating complex catalytic reactions (Neely & Rovis, 2014).
Advanced Materials and Luminescent Properties Furthermore, the preparation and characterization of lanthanide complexes using brominated carboxylic acids reveal the potential of these compounds in developing new materials with unique properties. These complexes exhibit interesting thermal and luminescent properties, which could be explored further for applications in materials science (Zong et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-oxoisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFRQMKHZBMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(OC2=O)C(=O)O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid |
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